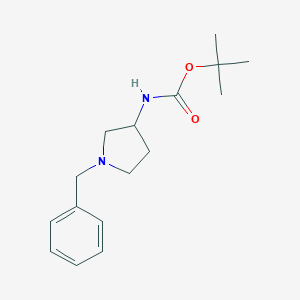

tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

Beschreibung

The exact mass of the compound 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-(1-benzylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOIDJGLYWEUEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912515 | |

| Record name | tert-Butyl hydrogen (1-benzylpyrrolidin-3-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99735-30-5 | |

| Record name | tert-Butyl hydrogen (1-benzylpyrrolidin-3-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic and Structural Elucidation of tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data based on established principles of organic spectroscopy. This guide also outlines comprehensive experimental protocols for the acquisition of such data, intended to serve as a practical resource for researchers in the field.

Chemical Structure

The structural formula of this compound is presented below. The subsequent spectroscopic data are interpreted based on this structure.

Figure 1: Chemical Structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from established chemical shift and vibrational frequency correlations.

Table 1: Predicted ¹H NMR Data

(Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.35 | m | 5H | Ar-H (benzyl) |

| 4.90 | br s | 1H | NH -Boc |

| 4.10-4.20 | m | 1H | CH -N(Boc) |

| 3.60 | s | 2H | Ph-CH ₂-N |

| 2.70-2.80 | m | 1H | Pyrrolidine CH |

| 2.55-2.65 | m | 1H | Pyrrolidine CH |

| 2.30-2.40 | m | 2H | Pyrrolidine CH ₂ |

| 1.95-2.05 | m | 1H | Pyrrolidine CH |

| 1.65-1.75 | m | 1H | Pyrrolidine CH |

| 1.45 | s | 9H | -C(CH ₃)₃ |

Table 2: Predicted ¹³C NMR Data

(Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 155.5 | C =O (carbamate) |

| 138.0 | Ar-C (quaternary) |

| 129.0 | Ar-C H |

| 128.5 | Ar-C H |

| 127.2 | Ar-C H |

| 79.5 | -C (CH₃)₃ |

| 60.5 | Ph-C H₂-N |

| 55.0 | Pyrrolidine C H₂ |

| 53.0 | Pyrrolidine C H-N(Boc) |

| 51.0 | Pyrrolidine C H₂ |

| 32.0 | Pyrrolidine C H₂ |

| 28.5 | -C(C H₃)₃ |

Table 3: Predicted IR Data

(Sample: KBr pellet or thin film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Medium, sharp | N-H stretch (carbamate) |

| 3030 | Medium | Aromatic C-H stretch |

| 2975 | Strong | Aliphatic C-H stretch |

| 1690 | Strong | C=O stretch (carbamate) |

| 1520 | Medium | N-H bend |

| 1455 | Medium | C-H bend (CH₂) |

| 1365 | Strong | C-H bend (tert-butyl) |

| 1250 | Strong | C-N stretch |

| 1170 | Strong | C-O stretch |

| 740, 700 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD 400 or equivalent).

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.

Sample Preparation (uATR method):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Data Format: Transmittance

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the chemical structure and its spectroscopic output.

Figure 2: General workflow for spectroscopic data acquisition and analysis.

Figure 3: Logical relationship between chemical structure and spectroscopic data.

An In-depth Technical Guide on the Chemical Stability and Solubility of tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide summarizing the available information and outlining standardized experimental protocols for determining the chemical stability and solubility of tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (CAS No: 99735-30-5). As of the date of this publication, specific quantitative experimental data on the stability and solubility of this compound are limited in publicly accessible literature. The experimental protocols provided are based on established methodologies for small molecule pharmaceuticals and are intended to guide researchers in generating reliable data.

Introduction

This compound is a chemical intermediate widely used in the synthesis of various biologically active compounds. Its core structure, featuring a benzylpyrrolidine moiety and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable building block in medicinal chemistry. An understanding of its chemical stability and solubility is paramount for its effective use in synthesis, formulation, and as a potential pharmaceutical agent. This guide provides a comprehensive overview of its known chemical properties and detailed protocols for its empirical evaluation.

The Boc protecting group is known for its stability under basic, nucleophilic, and catalytic hydrogenation conditions, but it is labile to strong acids.[1][2][3] The carbamate linkage itself can be susceptible to hydrolysis, particularly under basic conditions.[4]

Chemical Properties

| Property | Value | Reference |

| CAS Number | 99735-30-5 | |

| Molecular Formula | C₁₆H₂₄N₂O₂ | |

| Molecular Weight | 276.37 g/mol | |

| Appearance | White to off-white solid | |

| Storage Conditions | Store in a cool, dry place, protected from light. |

Chemical Stability

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify its likely degradation products and validate the stability-indicating power of analytical methods.[6][7] The recommended conditions for forced degradation include acid and base hydrolysis, oxidation, heat, and photolysis.[5] A target degradation of 5-20% is generally considered optimal for these studies.[4][7]

Table 1: Illustrative Forced Degradation Data for this compound

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | Data not available | Expected: 1-benzylpyrrolidin-3-amine |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | Data not available | Expected: Hydrolysis of carbamate |

| Oxidative | 3% H₂O₂ | 24 h | RT | Data not available | Expected: N-oxides, other oxidation products |

| Thermal | Solid State | 48 h | 80 °C | Data not available | Data not available |

| Photolytic | ICH Q1B exposure | - | - | Data not available | Data not available |

Note: This table is a template for recording experimental data. The expected degradation products are based on the known chemistry of the functional groups.

Potential Degradation Pathway

The most probable degradation pathway for this compound under acidic conditions is the cleavage of the Boc group to yield 1-benzylpyrrolidin-3-amine, isobutylene, and carbon dioxide. Under strongly basic conditions, hydrolysis of the carbamate ester linkage may occur.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and suitability for various applications.[8] No specific quantitative solubility data for this compound has been found in the literature. Therefore, experimental determination is necessary. Both kinetic and thermodynamic solubility assays are recommended.

Table 2: Illustrative Solubility Data for this compound

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |

| Water | 25 | Data not available | Shake-Flask |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | Shake-Flask |

| 0.1 M HCl | 25 | Data not available | Shake-Flask |

| Simulated Gastric Fluid (pH 1.2) | 37 | Data not available | Shake-Flask |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Shake-Flask |

| DMSO | 25 | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Shake-Flask |

Note: This table is a template for recording experimental data.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies in accordance with ICH guidelines.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[4]

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M hydrochloric acid.[7] Incubate the mixture at a controlled temperature (e.g., 60°C) and collect samples at various time points.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M sodium hydroxide.[7] Incubate at a controlled temperature (e.g., 60°C) and sample over time.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).[4] Store the solution at room temperature, protected from light, and collect samples at intervals.

-

Thermal Degradation: Subject the solid compound to elevated temperatures (e.g., 80°C) in a stability chamber. Dissolve samples at different time points for analysis.

-

Photostability Testing: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[9][10] A control sample should be protected from light.

-

Sample Analysis: Prior to analysis, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC method with UV and/or mass spectrometric detection to separate and quantify the parent compound and any degradation products.

Thermodynamic (Shake-Flask) Solubility Protocol

The shake-flask method is the gold standard for determining thermodynamic solubility.[11]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, buffer, organic solvent). The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: Allow the vials to stand at the same temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) that is compatible with the solvent.

-

Analysis: Accurately dilute the filtrate with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a calibration curve prepared with known concentrations of the compound.

Conclusion

This technical guide provides a framework for understanding and evaluating the chemical stability and solubility of this compound. While specific experimental data for this compound is currently lacking in the public domain, the provided protocols for forced degradation and solubility determination offer a clear path for researchers to generate this critical information. The stability is expected to be influenced by the lability of the Boc group in acidic conditions, and its solubility will be dependent on the solvent system and pH. The generation of empirical data using the outlined methodologies will enable a more complete understanding of this compound's properties, facilitating its effective use in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

The Strategic Role of tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for enantiomerically pure and structurally complex molecules is paramount to the development of safe and efficacious therapeutics. Chiral building blocks serve as fundamental cornerstones in this endeavor, enabling the precise construction of three-dimensional molecular architectures that are essential for specific biological interactions. Among these, tert-butyl (1-benzylpyrrolidin-3-yl)carbamate has emerged as a versatile and highly valuable chiral synthon. Its rigid pyrrolidine scaffold, combined with the stereodirecting influence of its chiral center and the presence of orthogonally protected functional groups, makes it an attractive starting material for the synthesis of a wide range of biologically active molecules.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role as a key intermediate in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. This document will detail experimental protocols, present quantitative data in a structured format, and provide visual representations of synthetic pathways to facilitate a deeper understanding of its utility in drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties make it a stable and versatile intermediate for a variety of chemical transformations.

| Property | Value |

| Molecular Formula | C₁₆H₂₄N₂O₂[1] |

| Molecular Weight | 276.37 g/mol [2] |

| CAS Number (Racemate) | 99735-30-5[1][2] |

| CAS Number ((R)-enantiomer) | 131878-23-4[3] |

| CAS Number ((S)-enantiomer) | Not explicitly found, but implied by existence of (R) and racemic forms. |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate. |

| Hydrogen Bond Donor Count | 1[2] |

| Hydrogen Bond Acceptor Count | 4[2] |

| Rotatable Bond Count | 6[2] |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. A common and effective method involves the reductive amination of a suitable N-Boc protected pyrrolidinone precursor with benzaldehyde. This approach allows for the introduction of the benzyl group and the establishment of the desired stereochemistry.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a commercially available chiral 3-aminopyrrolidine derivative. First, the primary amine is protected with a tert-butoxycarbonyl (Boc) group. The resulting intermediate is then N-benzylated via reductive amination.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of (R)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

This protocol describes a representative procedure for the synthesis of the (R)-enantiomer starting from (R)-3-aminopyrrolidine.

Step 1: Boc-Protection of (R)-3-Aminopyrrolidine

-

To a solution of (R)-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, tert-butyl (R)-(pyrrolidin-3-yl)carbamate, can be purified by column chromatography on silica gel.

Step 2: N-Benzylation via Reductive Amination

-

To a solution of tert-butyl (R)-(pyrrolidin-3-yl)carbamate (1.0 eq) in DCM, add benzaldehyde (1.2 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes.

-

Continue stirring at room temperature for 16 hours.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (R)-tert-butyl (1-benzylpyrrolidin-3-yl)carbamate.

Quantitative Data for Synthesis

| Step | Reactants | Product | Yield (%) | Purity/ee (%) |

| 1 | (R)-3-Aminopyrrolidine, Boc₂O | tert-Butyl (R)-(pyrrolidin-3-yl)carbamate | 90-95% | >99% |

| 2 | tert-Butyl (R)-(pyrrolidin-3-yl)carbamate, Benzaldehyde | (R)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate | 85-90% | >99% ee |

Note: The yields and purity are representative and may vary depending on the specific reaction conditions and purification methods.

Application in the Synthesis of DPP-4 Inhibitors

A significant application of this compound is in the synthesis of DPP-4 inhibitors. The pyrrolidine core serves as a key structural motif that can be further elaborated to interact with the active site of the DPP-4 enzyme.

Role in the Synthesis of a Saxagliptin Analog

Saxagliptin is a potent DPP-4 inhibitor. While the direct synthesis of Saxagliptin might not always involve this exact building block, its analogs are crucial in the development of novel DPP-4 inhibitors. The following workflow illustrates how this compound can be utilized to synthesize a key intermediate for a Saxagliptin analog.

Caption: Workflow for the synthesis of a DPP-4 inhibitor intermediate.

Detailed Experimental Protocol: Synthesis of a Key Intermediate

This protocol outlines the debenzylation of the chiral building block and its subsequent coupling.

Step 1: Debenzylation

-

Dissolve (S)-tert-butyl (1-benzylpyrrolidin-3-yl)carbamate (1.0 eq) in methanol.

-

Add 10% Palladium on carbon (Pd/C) (10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain tert-butyl (S)-(pyrrolidin-3-yl)carbamate.

Step 2: Coupling with an Activated Adamantane Derivative

-

To a solution of tert-butyl (S)-(pyrrolidin-3-yl)carbamate (1.0 eq) and N-Boc-(3-hydroxy-1-adamantyl)-glycine (1.1 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the coupled intermediate.

Quantitative Data for the Synthesis of the Intermediate

| Step | Reactants | Product | Yield (%) |

| 1 | (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate | tert-Butyl (S)-(pyrrolidin-3-yl)carbamate | >95% |

| 2 | tert-Butyl (S)-(pyrrolidin-3-yl)carbamate, Activated Adamantane Derivative | Coupled Intermediate | 75-85% |

Conclusion

This compound stands out as a chiral building block of significant strategic importance in modern drug discovery. Its well-defined stereochemistry and the presence of versatile protecting groups facilitate the efficient and enantioselective synthesis of complex molecular targets. The application of this synthon in the development of DPP-4 inhibitors highlights its value in constructing privileged scaffolds for biologically active compounds. The detailed protocols and structured data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, enabling the continued exploration and utilization of this powerful chiral building block in the creation of next-generation therapeutics.

References

An In-depth Technical Guide on the Physicochemical Properties of tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (CAS No: 99735-30-5). It is a protected amine derivative frequently utilized as a versatile intermediate in organic synthesis and pharmaceutical research.[1] This document compiles available identification data, discusses general experimental protocols for its synthesis and analysis, and presents logical workflows for these processes. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide also includes information on general methodologies applicable to this class of compounds.

Core Physicochemical and Identification Data

This compound is primarily used as a building block in medicinal chemistry, particularly for the development of protease inhibitors and other pharmacologically active agents.[1] The tert-butyloxycarbonyl (Boc) group serves as a stable protecting group for the amine, allowing for selective deprotection and controlled functionalization in complex synthetic workflows.[1]

The following table summarizes the key identification and structural properties of this compound.

| Parameter | Value | Source |

| CAS Number | 99735-30-5 | [1][2] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 276.37 g/mol | [1][2] |

| IUPAC Name | tert-butyl N-(1-benzylpyrrolidin-3-yl)carbamate | - |

| Synonyms | (1-Benzyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester | [3] |

| Purity (Typical) | 98-99% | [1][2] |

| Storage | Room Temperature, Sealed in Dry Conditions | [2] |

General Experimental Protocols

While specific, detailed protocols for the synthesis and analysis of this compound are not extensively published, general methods for the synthesis of Boc-protected amines and their subsequent analysis are well-established.

General Synthesis Protocol: Boc Protection of an Amine

The synthesis of the target compound typically involves the reaction of 1-benzylpyrrolidin-3-amine with a Boc-protection reagent, such as di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

1-benzylpyrrolidin-3-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

-

Water

-

Brine (saturated NaCl solution)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the starting amine in the chosen solvent within a round-bottomed flask equipped with a magnetic stirrer.

-

Addition of Reagents: Add the base to the solution, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate at room temperature or 0 °C.

-

Reaction Monitoring: Allow the mixture to stir for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup:

-

Drying and Concentration: Dry the combined organic phase over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.[4]

-

Purification: The resulting crude product can be purified by slurry in a non-polar solvent mixture (e.g., hexane/dichloromethane) or by column chromatography on silica gel to yield the pure this compound.[4]

General Analytical Protocols for Purity and Identity Confirmation

To ensure the quality and purity of the synthesized compound, several standard analytical techniques can be employed. The following methods are suitable for characterizing carbamate compounds.[5]

High-Performance Liquid Chromatography (HPLC):

-

Principle: A robust method for assessing purity and quantifying non-volatile impurities.[5]

-

Typical Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[5]

-

Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA).[5]

-

Detection: UV at ~210 nm.[5]

-

Sample Prep: The compound is dissolved in the mobile phase to a concentration of approximately 1 mg/mL and filtered before injection.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: Ideal for identifying and quantifying volatile or semi-volatile impurities, including residual solvents.[5]

-

Typical Conditions:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: Provides structural confirmation and can be used for absolute purity determination (qNMR) when compared against a certified internal standard.[5]

-

Typical Conditions:

-

Spectrometer: 400 MHz or higher.[5]

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Experiment: Standard ¹H and ¹³C NMR spectra are acquired for structural elucidation.

-

Mandatory Visualizations

The following diagrams illustrate generalized workflows relevant to the synthesis and analysis of this compound.

Caption: General workflow for the synthesis and purification of the target compound.

Caption: Logical workflow for the analytical characterization of the final product.

References

A Technical Guide to tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. The document details its commercial availability from various suppliers, typical purity levels, and methodologies for its synthesis, purification, and analytical characterization. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering structured data, detailed experimental protocols, and workflow visualizations to support its practical application.

Introduction

This compound, a derivative of pyrrolidine with a Boc-protected amine and a benzyl group, is a versatile building block in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and allows for selective deprotection, which is crucial in the controlled synthesis of complex molecules. The benzyl substituent also plays a significant role, often influencing the stereochemistry of reactions and serving as a precursor for further functionalization. This guide outlines the commercial landscape for this compound and provides technical details for its use in a research and development setting.

Commercial Availability

This compound is commercially available from a variety of chemical suppliers. It is offered in different quantities, typically with purity levels of 98% or higher. The compound is available as a racemate as well as in its chiral forms, the (R)- and (S)-enantiomers.

Table 1: Commercial Suppliers of this compound (Racemic)

| Supplier | Catalog Number | Purity | Quantity | CAS Number |

| Amadischem | A846073 | 99% | 25g | 99735-30-5[1] |

| BLDpharm | BD56664 | 98% | 1g, 5g, 25g | 99735-30-5[2] |

Table 2: Commercial Suppliers of (R)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

| Supplier | Purity | Quantity | CAS Number |

| Neostar United (Changzhou) Industrial Co., Ltd. | 98% | 25kg | 131878-23-4[3] |

| Win-Win Chemical CO., Limited | 98% | 1g, 5g | 131878-23-4[3] |

| Hangzhou J&H Chemical Co., Ltd. | 98% | 1g, 1kg | 131878-23-4[3] |

Table 3: Commercial Suppliers of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

| Supplier | CAS Number |

| BLDpharm | 131852-53-4[4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of the primary amine of 1-benzylpyrrolidin-3-amine using di-tert-butyl dicarbonate (Boc₂O).

Synthesis Workflow

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 1-benzylpyrrolidin-3-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The fractions containing the pure product are combined and concentrated to yield this compound as a solid or oil.

Analytical Characterization and Purity Assessment

The identity and purity of this compound are typically confirmed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Analysis Workflow

Experimental Protocol: HPLC Method

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA), is effective.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a low wavelength, such as 210 nm, is suitable for observing the carbamate functional group.

-

Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

Table 4: Typical HPLC Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

Expected ¹H NMR Spectral Data (in CDCl₃):

-

~1.45 ppm: A singlet corresponding to the 9 protons of the tert-butyl group of the Boc protecting group.

-

~1.6-2.8 ppm: A series of multiplets corresponding to the protons of the pyrrolidine ring.

-

~3.6 ppm: A singlet corresponding to the 2 protons of the benzylic CH₂ group.

-

~4.0-4.2 ppm: A multiplet for the CH proton on the pyrrolidine ring attached to the carbamate.

-

~4.8-5.2 ppm: A broad singlet for the NH proton of the carbamate.

-

~7.2-7.4 ppm: Multiplets corresponding to the 5 protons of the phenyl group.

Conclusion

This compound is a readily available and essential building block for the synthesis of various pharmaceutical compounds. This guide has provided a detailed overview of its commercial sources, typical purity, and robust protocols for its synthesis, purification, and analytical characterization. The information and methodologies presented herein are intended to facilitate the efficient and effective use of this compound in research and development endeavors.

References

Material safety data sheet (MSDS) for tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

An In-depth Technical Guide to the Material Safety Data Sheet for tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It synthesizes publicly available safety data. Always refer to the original Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical and adhere to all institutional and governmental safety protocols.

Substance Identification

This compound is a chemical intermediate commonly used in organic synthesis and pharmaceutical research.[1] It is a protected amine derivative, with the tert-butyloxycarbonyl (Boc) group serving as a stable but selectively removable protecting group for the amine functionality.[1]

| Identifier | Value |

| IUPAC Name | tert-butyl N-(1-benzylpyrrolidin-3-yl)carbamate[2] |

| Synonyms | 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine[2] |

| CAS Number | 190911-35-8; 131878-23-4; 99735-30-5[1][2][3][4] |

| Molecular Formula | C₁₆H₂₄N₂O₂[2][3][5] |

| Molecular Weight | 276.37 g/mol [3][5] |

Physical and Chemical Properties

Quantitative data for this compound is limited in publicly available safety data sheets. The chemical, physical, and toxicological properties have not been thoroughly investigated.[6] Available data is summarized below.

| Property | Value | Citation |

| Appearance | Solid | [3][5] |

| Melting Point | 77 - 81 °C (lit.) | [3][5] |

| Partition Coefficient (n-octanol/water) | log Pow: 3.172 | [3][5] |

| Boiling Point | No data available | [3][5] |

| Flash Point | No data available | [3][5] |

| Vapor Pressure | No data available | [3][5] |

| Water Solubility | No data available | [3][5] |

| Odor | No data available | [3][5] |

Hazard Identification and Classification

This substance is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin and eye irritation.

| Classification System | Code | Description | Citation |

| GHS Hazard Class | Skin Irrit. 2 | Skin corrosion/irritation, Category 2 | [2] |

| Eye Irrit. 2 | Serious eye damage/eye irritation, Category 2 | [2] | |

| GHS Signal Word | Warning | [1][2] | |

| GHS Hazard Statements | H315 | Causes skin irritation | [1][2] |

| H319 | Causes serious eye irritation | [1][2] |

Standardized Hazard Evaluation Protocols

While the specific studies for this compound are not published, the GHS classifications (H315 and H319) are based on standardized experimental protocols, typically following OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals.

Protocol for Skin Irritation (OECD Guideline 439: In Vitro Skin Irritation)

The H315 "Causes skin irritation" classification is determined through methods assessing the potential of a substance to induce reversible inflammatory changes in the skin. The modern standard is an in vitro test using reconstructed human epidermis (RhE) models.

Methodology:

-

Test System: A viable reconstructed human epidermis, which consists of non-transformed, human-derived epidermal keratinocytes, is used. The cells are cultured to form a multi-layered, stratified, and differentiated model of the human epidermis.

-

Procedure:

-

The test chemical is applied topically to the surface of the skin tissue model.

-

The chemical remains in contact with the tissue for a specified period (e.g., 60 minutes).

-

After exposure, the tissue is thoroughly rinsed to remove the chemical.

-

The tissue is then incubated for a post-exposure period (typically 42-48 hours) to allow for the development of cytotoxic effects.

-

-

Endpoint Measurement: Cell viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase in viable cells reduces the yellow MTT tetrazolium salt to a blue formazan product. The amount of formazan produced is measured spectrophotometrically.

-

Classification: A chemical is classified as a skin irritant (Category 2) if the mean tissue viability following chemical exposure is reduced to ≤ 50% of the negative control.

Protocol for Eye Irritation (OECD Guideline 492: Reconstructed human Cornea-like Epithelium test method)

The H319 "Causes serious eye irritation" classification is assigned to substances that produce reversible changes in the eye. In vitro methods using reconstructed human cornea-like epithelium (RhCE) models are now standard.

Methodology:

-

Test System: A viable reconstructed human cornea-like epithelium, which mimics the histological and physiological properties of the human corneal epithelium, is used.

-

Procedure:

-

The test chemical (liquid or solid) is applied directly to the epithelial surface of the tissue model.

-

The tissue is exposed for a defined period (e.g., 30 minutes for liquids).

-

Following exposure, the tissue is rinsed extensively to remove the test chemical.

-

A post-exposure incubation period follows (e.g., 2-4 hours).

-

-

Endpoint Measurement: As with the skin irritation test, cell viability is the primary endpoint, typically measured via an MTT assay.

-

Classification: A chemical is classified as an eye irritant (Category 2) if the mean tissue viability is reduced to ≤ 60% of the negative control.

Safe Handling and Emergency Response

The precautionary statements associated with this chemical provide a clear framework for safe handling and emergency response.

Laboratory Handling Workflow

The following workflow outlines the essential steps for handling this compound in a research setting, based on its GHS precautionary statements.

Caption: Workflow for Safe Laboratory Handling.

First-Aid Response for Exposure

In case of accidental exposure, immediate and appropriate first-aid is critical. The following diagram outlines the response steps for eye or skin contact.

Caption: First-Aid Flowchart for Skin and Eye Contact.

Toxicological and Ecological Information

There is no specific toxicological or ecological data available in the reviewed safety data sheets.[3][5] The chemical and toxicological properties have not been thoroughly investigated.[6] Therefore, the substance should be handled with care, assuming it could have uncharacterized hazards. Environmental release should be avoided.[6]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1][4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

References

- 1. 99735-30-5(this compound) | Kuujia.com [kuujia.com]

- 2. 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | C16H24N2O2 | CID 3575823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. capotchem.com [capotchem.com]

An In-depth Technical Guide to Molindone (C16H24N2O2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Molindone, a compound with the molecular formula C16H24N2O2. Molindone is an antipsychotic medication primarily utilized in the management of schizophrenia.[1] This document details its physicochemical characteristics, synthesis methodologies, analytical protocols, and mechanism of action. A key focus is placed on its interaction with dopamine and serotonin receptor signaling pathways. Experimental protocols for synthesis and analysis are provided to support research and development activities. Quantitative data are presented in tabular format for ease of reference, and complex biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical Identity and Physicochemical Properties

Molindone is an indole derivative with the systematic IUPAC name 3-Ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydro-4H-indol-4-one.[2] It is structurally distinct from other major classes of antipsychotics like phenothiazines and butyrophenones.[2]

Table 1: Physicochemical Properties of Molindone

| Property | Value | Reference(s) |

| Molecular Formula | C16H24N2O2 | [2] |

| Molecular Weight | 276.37 g/mol | [2] |

| CAS Registry Number | 7416-34-4 | [2] |

| Appearance | Crystalline solid | [3] |

| Solubility | Freely soluble in water and alcohol. Soluble in DMF (2 mg/ml), DMSO (2 mg/ml), Ethanol (2 mg/ml), and PBS (pH 7.2, 10 mg/ml). | [3][4] |

| Melting Point | Not specified | |

| pKa | Not specified |

Synthesis of Molindone

The synthesis of Molindone typically involves a multi-step process. One common route involves the Mannich reaction as a key step. The following is a representative synthesis protocol based on available literature.[5][6][7][8][9]

Experimental Protocol: Synthesis of Molindone

Step 1: Synthesis of 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole

This intermediate can be synthesized via the condensation of an oximinoketone (derived from the nitrosation of 3-pentanone) with cyclohexane-1,3-dione in the presence of zinc and acetic acid.[5][7] An alternative approach involves the reaction of 3-chloropentan-2-one with cyclohexane-1,3-dione in the presence of a base like triethylamine, followed by cyclization with aqueous ammonia.[5]

Step 2: Mannich Reaction to form Molindone

-

Reactants:

-

2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole (1 equivalent)

-

Morpholine hydrochloride (1.35 equivalents)

-

Paraformaldehyde (1.5 equivalents)

-

Ethanol (as solvent)

-

Mineral acid (e.g., HCl, as catalyst)[8]

-

-

Procedure: a. To a reaction vessel, add 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole, morpholine hydrochloride, paraformaldehyde, and ethanol.[5][8] b. Heat the mixture to 50-55°C with stirring and maintain for approximately 6 hours.[8] c. Increase the temperature to reflux (approximately 75-80°C) and continue the reaction for about 2 hours, monitoring the reaction progress by HPLC.[5][8] d. Upon completion, concentrate the reaction mixture to remove the ethanol.[5] e. Add water to the residue and acidify with concentrated hydrochloric acid.[5] f. Basify the solution with aqueous ammonia in the presence of ethyl acetate to precipitate the Molindone free base.[5] g. Separate the organic layer, wash with water, and concentrate to obtain crude Molindone.[5] h. The crude product can be further purified by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of Molindone.

Caption: A generalized workflow for the synthesis of Molindone.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the identification, quantification, and quality control of Molindone in drug substances and formulations. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

A validated UPLC-UV method for the determination of Molindone and its related compounds has been reported.[4]

Experimental Protocol: HPLC Analysis of Molindone

-

Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.[4]

-

Column: Phenyl-hexyl stationary phase (50 x 2.1 mm, 1.9 µm particle size).[4]

-

Mobile Phase: Isocratic elution with a suitable mobile phase (specific composition to be optimized).

-

Flow Rate: 0.6 mL/min.[4]

-

Detection: UV at 254 nm.[4]

-

Sample Preparation: Dissolve the sample in a suitable diluent to a concentration of approximately 500 µg/mL.[4]

-

Injection Volume: 2.0 µL.[4]

Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The reported method demonstrates good resolution between Molindone and its impurities, with a limit of detection below 0.009%.[4]

The following diagram outlines a typical workflow for the HPLC analysis of Molindone.

Caption: A typical workflow for the HPLC analysis of Molindone.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of Molindone, particularly in biological matrices.

Experimental Protocol: GC-MS Analysis of Molindone

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30m x 0.25mm i.d., 0.25µm film thickness), is suitable.[10]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

-

Temperature Program:

-

Initial temperature: 60°C, hold for 1 min.

-

Ramp: Increase to 280°C at 20°C/min.

-

Final hold: 280°C for 10 min.[10]

-

-

Injection: 1 µL in splitless mode.

-

MS Parameters:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Scan range: m/z 40-550.

-

-

Sample Preparation: For biological samples, a liquid-liquid extraction or solid-phase extraction is necessary to isolate the analyte from the matrix.

Validation Parameters: The method should be validated for parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Spectral Features:

-

1H NMR: Signals corresponding to the ethyl group (triplet and quartet), methyl group (singlet), protons on the tetrahydroindole and morpholine rings (multiplets), and the NH proton of the indole ring (broad singlet).

-

13C NMR: Resonances for the carbonyl carbon, aromatic carbons of the indole ring, and aliphatic carbons of the ethyl, methyl, tetrahydroindole, and morpholine moieties.

Mechanism of Action and Signaling Pathways

Molindone's antipsychotic effects are primarily attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[12][13] By blocking these receptors, Molindone reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia.[12] Additionally, Molindone exhibits antagonistic properties at serotonin 5-HT2B receptors.[12][13]

Table 2: Pharmacological Data for Molindone

| Receptor | Affinity (IC50, nM) | Reference(s) |

| Dopamine D2 | 84 - 140 | [14] |

| Dopamine D1 | 3,200 - 8,300 | [14] |

| Dopamine D3 | High affinity reported | [7] |

| Dopamine D5 | 3,200 - 8,300 | [14] |

| Serotonin 5-HT2A | 14,000 | [14] |

| Serotonin 5-HT2B | 410 | [14] |

The antagonism of D2 receptors by Molindone leads to a reduction in the inhibition of adenylyl cyclase, thereby affecting downstream signaling cascades involving cAMP and protein kinase A (PKA).[15] The blockade of 5-HT2B receptors, which are Gq/11-protein coupled, interferes with the phospholipase C (PLC) signaling pathway, subsequently impacting the levels of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the activity of protein kinase C (PKC).[12][14]

The following diagram illustrates the proposed mechanism of action of Molindone at the neuronal level.

Caption: Molindone's antagonistic action on D2 and 5-HT2B receptors.

Drug Development and Clinical Applications

Molindone is indicated for the management of schizophrenia.[1] It is available in oral tablet formulations.[14] Unlike many other antipsychotics, Molindone use has been associated with weight loss rather than weight gain.[14] Due to its mechanism of action, potential side effects include extrapyramidal symptoms and tardive dyskinesia.[14] Recent research has also explored the potential use of low-dose, extended-release Molindone for the treatment of impulsive aggression in children and adolescents with ADHD.[14]

Conclusion

This technical guide has provided a detailed overview of Molindone (C16H24N2O2), covering its chemical properties, synthesis, analytical methods, and pharmacological actions. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, facilitating further investigation and application of this compound. The structured presentation of data in tables and the visualization of complex processes through diagrams aim to enhance the accessibility and utility of this information.

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. Molindone | C16H24N2O2 | CID 23897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. US10752586B1 - Process for preparation of molindone - Google Patents [patents.google.com]

- 7. Molindone - Wikipedia [en.wikipedia.org]

- 8. CN107011237B - Improved synthesis method of molindone - Google Patents [patents.google.com]

- 9. US9802893B2 - Methods of producing molindone and its salts - Google Patents [patents.google.com]

- 10. 5-Methyl-3,3-bis(morpholin-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 12. pnas.org [pnas.org]

- 13. In vitro pharmacological characterization of SPN-810M (molindone) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alterations of Dopamine D2 Receptors and Related Receptor-Interacting Proteins in Schizophrenia: The Pivotal Position of Dopamine Supersensitivity Psychosis in Treatment-Resistant Schizophrenia [mdpi.com]

Methodological & Application

Application Notes and Protocols: The Role of tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate in Kinase Inhibitor Synthesis

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of various diseases, particularly cancer and autoimmune disorders. The pyrrolidinyl moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to confer desirable pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols on the utilization of tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate and its derivatives as key intermediates in the synthesis of potent kinase inhibitors, with a particular focus on the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor.

The tert-butoxycarbonyl (Boc) protecting group on the 3-amino position of the pyrrolidine ring allows for selective functionalization, while the N-benzyl group facilitates handling and can be removed in later synthetic steps. This strategic protection scheme is instrumental in constructing the complex architectures of targeted kinase inhibitors.

Application: Synthesis of Tofacitinib (a JAK Inhibitor)

Tofacitinib is a prominent example of a kinase inhibitor where a substituted pyrrolidine (or piperidine in the final structure) core is essential for its activity. The synthesis of Tofacitinib often involves intermediates that are structurally analogous to this compound. The following sections detail the synthetic strategy and protocols.

Synthetic Overview

The synthesis of Tofacitinib involves the coupling of a protected and functionalized piperidine ring with a pyrrolo[2,3-d]pyrimidine core. While the final drug contains a piperidine ring, synthetic routes often commence from pyridine or pyrrolidine precursors. The Boc-protected amino group is a key feature that is later deprotected and methylated.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of Tofacitinib, highlighting the efficiency of the synthetic steps.

| Step No. | Reaction | Starting Material | Product | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

| 1 | Protection of Pyrrolo[2,3-d]pyrimidine | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | TsCl, NaH, DMF | 95 | >98 | [1] |

| 2 | Nucleophilic Substitution | 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, K2CO3, H2O | 85 | >97 | [2] |

| 3 | Detosylation | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | NaOH, H2O | 92 | >98 | [2] |

| 4 | Debenzylation and Acylation (One-pot) | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Tofacitinib | Pd/C, H2; Ethyl cyanoacetate | 88 | >99.4 | [1] |

Experimental Protocols

Protocol 1: Synthesis of the Key Piperidine Intermediate

While Tofacitinib contains a piperidine ring, its synthesis often starts from a substituted pyridine. The following is a representative protocol for the synthesis of the chiral piperidine intermediate, which shares structural motifs with the requested carbamate.

Objective: To synthesize (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

Materials:

-

3-amino-4-methylpyridine

-

Di-tert-butyl dicarbonate (Boc)2O

-

Hydrogen gas

-

Palladium on carbon (Pd/C)

-

Benzyl bromide

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous solvents (THF, Methanol)

-

Standard glassware for organic synthesis

Procedure:

-

Boc Protection: To a solution of 3-amino-4-methylpyridine in dichloromethane, add (Boc)2O and triethylamine. Stir at room temperature for 12 hours. After reaction completion, extract the product with ethyl acetate and purify by column chromatography to yield tert-butyl (4-methylpyridin-3-yl)carbamate.

-

Reduction of Pyridine Ring: The Boc-protected pyridine is subjected to hydrogenation using H2 gas and a Pd/C catalyst in methanol under pressure to yield the corresponding piperidine derivative.

-

N-Benzylation: The secondary amine of the piperidine ring is benzylated using benzyl bromide and a mild base like potassium carbonate in acetonitrile.

-

Reduction of Carbamate: The Boc-carbamate is reduced to the N-methyl amine using a strong reducing agent like LiAlH4 in anhydrous THF.

-

Chiral Resolution: The resulting racemic mixture of (1-benzyl-4-methylpiperidin-3-yl)(methyl)amine is resolved using a chiral acid such as di-p-toluoyl-L-tartaric acid to obtain the desired (3R,4R)-enantiomer.

Protocol 2: Coupling with the Pyrrolo[2,3-d]pyrimidine Core and Final Steps

Objective: To synthesize Tofacitinib from the chiral piperidine intermediate.

Materials:

-

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

Tosyl chloride (TsCl)

-

Sodium hydride (NaH)

-

Potassium carbonate (K2CO3)

-

Sodium hydroxide (NaOH)

-

Palladium on carbon (Pd/C)

-

Ethyl cyanoacetate

-

Solvents: DMF, Water, Ethanol

Procedure:

-

Protection of Pyrrolo[2,3-d]pyrimidine: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DMF, add NaH followed by TsCl at 0°C. Stir at room temperature until the reaction is complete. Quench with water and extract the product, 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.[1]

-

Nucleophilic Substitution: A mixture of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, and K2CO3 in water is heated at 95-105°C for 18-24 hours.[2] After cooling, the product is filtered and purified.

-

Detosylation: The tosyl group is removed by treating the product from the previous step with aqueous NaOH solution at reflux.

-

One-Pot Debenzylation and Acylation: The N-benzyl group is removed by catalytic hydrogenation using Pd/C in a suitable solvent. Following debenzylation, ethyl cyanoacetate is added directly to the reaction mixture to acylate the secondary amine, yielding Tofacitinib.[1]

-

Purification: The final product, Tofacitinib, is purified by recrystallization or column chromatography to achieve high purity (>99.4%).[1]

Visualizations

References

Application Notes and Protocols for the Boc Deprotection of tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate using Trifluoroacetic Acid (TFA)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl (1-benzylpyrrolidin-3-yl)carbamate to yield (1-benzylpyrrolidin-3-yl)amine using trifluoroacetic acid (TFA). The Boc group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2]

The deprotection is achieved through acid-catalyzed hydrolysis of the carbamate.[3] Trifluoroacetic acid is a common reagent for this transformation, often used in a solvent such as dichloromethane (DCM).[3][4][5][6] The reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to afford the free amine as its TFA salt.[7][8]

Experimental Protocol

Materials and Reagents

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Reaction Parameters

A summary of the quantitative data for the protocol is presented in Table 1.

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Trifluoroacetic acid (TFA) |

| Solvent | Dichloromethane (DCM) |

| TFA Concentration | 20-50% (v/v) in DCM[4][5] |

| Temperature | Room Temperature |

| Reaction Time | 1 - 2 hours[4][6] |

| Work-up | Aqueous basic wash |

Table 1: Summary of Quantitative Data for Boc Deprotection.

Detailed Methodology

Step 1: Reaction Setup

-

In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM). The recommended concentration is approximately 0.1-0.2 M.[4]

-

Stir the solution at room temperature using a magnetic stirrer.

Step 2: Boc Deprotection

-

To the stirred solution, slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v).[4][5] For example, for a 25% TFA/DCM solution, add a volume of TFA equal to one-third of the volume of DCM used.[3]

-

Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[4] This typically takes 1-2 hours.[4][6] The evolution of carbon dioxide gas may be observed.[7][8]

Step 3: Work-up and Isolation

-

Upon completion of the reaction, remove the solvent and excess TFA in vacuo using a rotary evaporator.[6] To aid in the removal of residual TFA, the crude residue can be co-evaporated with a solvent like toluene or DCM multiple times.[4]

-

The resulting residue is the trifluoroacetate salt of the amine. To obtain the free amine, dissolve the residue in DCM and transfer it to a separatory funnel.

-

Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic TFA salt.[6][9] Continue adding the basic solution until the evolution of CO₂ ceases and the aqueous layer is basic (confirm with pH paper).

-

Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

-

Combine the organic layers and wash with brine.[6]

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

-

Filter the drying agent and concentrate the filtrate in vacuo to yield the crude (1-benzylpyrrolidin-3-yl)amine.

Step 4: Purification

The crude product can be purified by standard techniques such as column chromatography on silica gel if necessary.

Experimental Workflow

Caption: Workflow for Boc deprotection of this compound.

Safety Precautions

-

Trifluoroacetic acid is a strong, corrosive acid. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

-

The reaction generates tert-butyl cation, which can lead to the formation of isobutylene gas.[7] Ensure the reaction is not performed in a closed system to allow for the safe release of any gas produced.[7]

References

- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

Acid-Free Deprotection of N-Boc-1-benzyl-3-aminopyrrolidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the acid-free deprotection of N-Boc-1-benzyl-3-aminopyrrolidine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. However, its removal often requires acidic conditions, which can be detrimental to acid-sensitive functional groups within a molecule. This guide explores several effective acid-free methods, offering milder alternatives for the deprotection of this key synthetic intermediate.

Introduction

N-Boc-1-benzyl-3-aminopyrrolidine is a valuable building block in the synthesis of various pharmaceutical compounds. The selective removal of the Boc protecting group is a critical step in many synthetic routes. Traditional methods employing strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can lead to undesired side reactions or degradation of complex molecules. The methods outlined below provide robust and efficient alternatives for Boc deprotection under non-acidic conditions.

Comparative Overview of Acid-Free Deprotection Methods

Several acid-free methods have been developed for the removal of the Boc protecting group. The choice of method depends on factors such as the presence of other functional groups, reaction scale, and desired reaction conditions. Below is a summary of quantitative data for various methods, based on literature reports for structurally similar substrates.

| Deprotection Method | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Thermal Deprotection | None | Water or TFE | 100 - 150 | 1 - 14 | 87 - 99+ | [1][2] |

| Catalytic Deprotection | Iron(III) Chloride (catalytic) | Dichloromethane | Room Temp. | 1 - 6 | High | [3][4] |

| Mild Reagent Deprotection | Oxalyl Chloride / Methanol | Methanol | 0 to Room Temp. | 1 - 4 | up to 90 | [5][6][7][8][9] |

| Lewis Acid Deprotection | Zinc Bromide | Dichloromethane | Room Temp. | 12 - 72 | High | [10][11][12][13] |

| Silyl-based Deprotection | Iodotrimethylsilane (TMSI) | Acetonitrile/DCM | Room Temp. | 0.5 - 2 | High | [10][14] |

Note: The quantitative data presented is based on studies of various N-Boc protected amines and pyrrolidine derivatives and should be considered representative for N-Boc-1-benzyl-3-aminopyrrolidine. Optimization may be required for this specific substrate.

Experimental Protocols

Detailed methodologies for the key acid-free deprotection experiments are provided below.

Protocol 1: Thermal Deprotection in Water

This method offers a green and straightforward approach to Boc deprotection.

Materials:

-

N-Boc-1-benzyl-3-aminopyrrolidine

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add N-Boc-1-benzyl-3-aminopyrrolidine (1.0 eq).

-

Add deionized water (10-20 volumes).

-

Heat the mixture to reflux (100°C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 14 hours.[1][2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude 1-benzyl-3-aminopyrrolidine.

-

Purify the product by column chromatography if necessary.

Protocol 2: Iron(III) Chloride Catalyzed Deprotection

This method utilizes a catalytic amount of an inexpensive and environmentally benign iron salt.

Materials:

-

N-Boc-1-benzyl-3-aminopyrrolidine

-

Anhydrous Iron(III) Chloride (FeCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve N-Boc-1-benzyl-3-aminopyrrolidine (1.0 eq) in anhydrous DCM (10-20 volumes) in a dry round-bottom flask under an inert atmosphere.

-

Add a catalytic amount of anhydrous FeCl₃ (e.g., 5-10 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.[3]

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The product is often clean enough to be used directly in the next step.[3]

Protocol 3: Deprotection using Oxalyl Chloride in Methanol

This mild method is tolerant of many functional groups and proceeds at room temperature.[5][6][7][8][9]

Materials:

-

N-Boc-1-benzyl-3-aminopyrrolidine

-

Anhydrous Methanol

-

Oxalyl Chloride

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve N-Boc-1-benzyl-3-aminopyrrolidine (1.0 eq) in anhydrous methanol (5-10 volumes) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add oxalyl chloride (2.0-3.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with a mild base (e.g., saturated aqueous sodium bicarbonate solution) to neutralize any remaining acid.

-

Extract the aqueous layer with the organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the deprotected amine.

Visualizing the Processes

To better understand the experimental and mechanistic aspects, the following diagrams are provided.

References

- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. xray.uky.edu [xray.uky.edu]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Zinc Bromide [commonorganicchemistry.com]

- 12. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]